molecular formula C9H14ClNO B3030476 (R)-1-(4-Methoxyphenyl)ethanamine hydrochloride CAS No. 911373-69-8

(R)-1-(4-Methoxyphenyl)ethanamine hydrochloride

Cat. No.: B3030476
CAS No.: 911373-69-8
M. Wt: 187.66
InChI Key: FYLBCUWOAFIYOW-OGFXRTJISA-N
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Description

®-1-(4-Methoxyphenyl)ethanamine hydrochloride is a chiral amine compound with the molecular formula C9H13NO·HCl. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methoxyphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 4-methoxyphenylacetone using a chiral reducing agent to obtain the desired enantiomer. Another approach involves the reductive amination of 4-methoxybenzaldehyde with a chiral amine source.

Industrial Production Methods

Industrial production of ®-1-(4-Methoxyphenyl)ethanamine hydrochloride often employs catalytic hydrogenation or enzymatic reduction processes. These methods are preferred due to their efficiency and scalability. The use of chiral catalysts or enzymes ensures the production of the desired enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxyphenylacetone or 4-methoxybenzaldehyde.

    Reduction: 4-Methoxyphenylethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-1-(4-Methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-1-(4-Methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

®-1-(4-Methoxyphenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:

    (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.

    4-Methoxyphenylethylamine: A structurally similar compound lacking the chiral center, which may have different reactivity and applications.

    4-Methoxyphenylacetic acid: A related compound with a carboxylic acid functional group instead of an amine, used in different synthetic and industrial applications.

The uniqueness of ®-1-(4-Methoxyphenyl)ethanamine hydrochloride lies in its chiral nature and the presence of the methoxy group, which confer specific reactivity and selectivity in various chemical and biological processes.

Properties

IUPAC Name

(1R)-1-(4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLBCUWOAFIYOW-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704158
Record name (1R)-1-(4-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911373-69-8
Record name (1R)-1-(4-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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